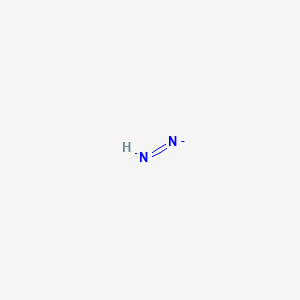

Diazenide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

HN2- |

|---|---|

Poids moléculaire |

29.022 g/mol |

Nom IUPAC |

iminoazanide |

InChI |

InChI=1S/HN2/c1-2/h1H/q-1 |

Clé InChI |

XSCXGOPPNHTWEF-UHFFFAOYSA-N |

SMILES |

N=[N-] |

SMILES canonique |

N=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diazenide Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazenides, commonly known as azo compounds, are a class of molecules characterized by a nitrogen-nitrogen double bond (–N=N–). Historically recognized for their vibrant colors and use as dyes, diazenides have emerged as a versatile class of compounds with significant applications in organic synthesis, materials science, and pharmacology. Their unique chemical properties, including their ability to undergo thermal or photochemical dinitrogen extrusion and act as biological agents, have made them a subject of intense research. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diazenide compounds, with a focus on their relevance to researchers and professionals in drug development.

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through various methods, each offering distinct advantages in terms of substrate scope and reaction conditions. Key synthetic strategies include the coupling of aromatic amines, the oxidation of hydrazines, and the in situ generation from primary amines.

Synthesis of Aryl Diazenes (Azobenzenes)

A common method for synthesizing symmetrical and unsymmetrical aryl diazenes is the condensation reaction between an aniline (B41778) and a nitrosobenzene (B162901) derivative.

Experimental Protocol: Synthesis of Azobenzene (B91143) from Aniline and Nitrosobenzene [1][2]

This procedure outlines the synthesis of azobenzene through the coupling of aniline and in situ generated nitrosobenzene.

Materials:

-

Aniline

-

Oxone® (Potassium peroxymonosulfate)

-

Acetic acid

-

Deionized water

Procedure:

-

Oxidation of Aniline to Nitrosobenzene (in a flow chemistry setup):

-

Dissolve aniline in a biphasic solvent system of dichloromethane and water.

-

Separately dissolve Oxone® in water.

-

Pump the two solutions into a T-mixer, followed by a tube reactor. The biphasic nature of the reaction minimizes side reactions.[2]

-

The green organic phase containing the nitrosobenzene is collected.

-

-

Coupling Reaction:

-

Dissolve a second aniline derivative in acetic acid.

-

Pump the nitrosobenzene solution and the second aniline solution through a second mixer and into a heated tube reactor (e.g., at 70 °C).[2]

-

The coupling reaction between the in situ generated nitrosobenzene and the aniline derivative occurs to form the azobenzene.[1]

-

-

Work-up and Purification:

-

Add cyclohexane to the reaction output to facilitate separation.

-

Collect the output in a separatory funnel and separate the organic phase.

-

Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure azobenzene.

-

Synthesis of 1,2-Dialkyldiazenes

1,2-Dialkyldiazenes are often used as radical initiators. A common synthetic route involves the oxidation of the corresponding 1,2-dialkylhydrazines.

Experimental Protocol: Synthesis of Azoalkanes via Oxidation of 1,2-Dialkylhydrazines [3]

This protocol describes the synthesis of an azoalkane by the oxidation of a 1,2-dialkylhydrazine using mercuric oxide.

Materials:

-

1,2-Dialkylhydrazine

-

Yellow mercuric oxide

-

Water

Procedure:

-

Reaction Setup:

-

In a flask, suspend yellow mercuric oxide in water.

-

Slowly add an aqueous solution of the 1,2-dialkylhydrazine to the mercuric oxide suspension with stirring.

-

-

Oxidation:

-

Add an additional portion of mercuric oxide and continue stirring the reaction mixture at room temperature for several hours (e.g., 2 hours).

-

-

Isolation of Azoalkane:

-

Gently heat the reaction mixture. The volatile azoalkane will distill over.

-

Collect the product in cooled traps (e.g., at -40 °C and -78 °C).[3]

-

Synthesis of Diazeniumdiolates (NONOates)

Diazeniumdiolates are important nitric oxide (NO) donors. They are typically synthesized by the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.

Experimental Protocol: Synthesis of a Diazeniumdiolate from a Secondary Amine [4][5][6]

This procedure outlines the general synthesis of a sodium diazeniumdiolate salt.

Materials:

-

Secondary amine (e.g., diethylamine)

-

Sodium methoxide (B1231860) in methanol (B129727)

-

Diethyl ether

-

Nitric oxide (NO) gas

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction vessel, dissolve the secondary amine in a solution of sodium methoxide in methanol and diethyl ether.

-

Degas the vessel to remove air.

-

-

Reaction with Nitric Oxide:

-

Isolation and Purification:

-

Release the pressure from the vessel.

-

Collect the precipitate by filtration.

-

Wash the solid with a suitable solvent like acetonitrile (B52724) and dry it under vacuum to obtain the sodium diazeniumdiolate salt.[4]

-

Properties of this compound Compounds

This compound compounds exhibit a range of interesting physical and chemical properties that are central to their applications.

Spectroscopic Properties

The spectroscopic properties of diazenides are crucial for their characterization and for understanding their electronic structure.

| Spectroscopic Data for trans-Azobenzene | |

| ¹H NMR (CDCl₃) [7] | δ 7.80 (s, 4H, CHAr), 7.55-7.53 (m, 3H, CHPh), 7.98-8.00 (m, 2H, CHPh) |

| ¹³C NMR (CDCl₃) [7] | δ 152.7 (CIV-N=N), 131.4 (CHPh), 129.4 (CHPh), 123.6 (CHAr) |

| FTIR (ATR) [3][7][8] | ν = 3080, 1484, 1443, 1368, 1068 cm⁻¹ (Characteristic aromatic C-H and C=C stretching, and N=N stretching vibrations) |

| UV-Vis (various solvents) [9][10][11][12][13] | λmax (π→π) ≈ 320-350 nm, λmax (n→π) ≈ 440-450 nm |

Photochemical Properties

A key feature of many aryl diazenes is their ability to undergo reversible E/Z (trans/cis) photoisomerization. This property forms the basis of their application as molecular switches.

| Photochemical Properties of Substituted Azobenzenes | |

| Photoisomerization | Reversible conversion between the more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths.[14][15] |

| Quantum Yield (Φ) | The efficiency of the photoisomerization process. It is the number of molecules isomerized per photon absorbed.[16][17] |

| Wavelength Dependence | The E→Z isomerization is typically induced by UV light, while the Z→E isomerization can be triggered by visible light or occur thermally.[9][11] |

Thermal Properties

The thermal stability of this compound compounds is a critical factor in their synthesis, storage, and application, particularly for those used as radical initiators.

| Thermal Decomposition Data for Selected Azo Compounds | |

| 4-[(4-chlorobenzyl)oxy]-4'-nitro-azobenzene [18] | Activation Energy (Ea) for decomposition: 71.3 - 76.8 kJ/mol |

| 4-[(2-chlorobenzyl)oxy]-4'-trifluoromethyl-azobenzene [19][20] | The first decomposition step is a weak exothermal process. |

| 2-allyl-4-((4-(4-methylbenzyloxy)phenyl)diazenyl)phenol [11] | Activation Energy (Ea) for the first decomposition step: 92.7 - 95.9 kJ/mol |

Applications in Research and Drug Development

The diverse properties of this compound compounds have led to their exploration in various areas of research and drug development.

Anticancer and Antimicrobial Agents

Aryl diazenes have shown promising biological activities, including cytotoxic effects against various cancer cell lines and antimicrobial properties.[21]

Mechanism of Action: The anticancer mechanism of aryl diazenes can be multifaceted, often involving the induction of apoptosis (programmed cell death).[21] Some this compound compounds have been shown to induce apoptosis through caspase-independent pathways, leading to "apoptosis-like" cell death.[22] This can involve cell cycle arrest at the G2/M phase and alterations in the expression of key regulatory proteins.[22]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) value.

Nitric Oxide (NO) Donors for Drug Delivery

Diazeniumdiolates (NONOates) are a class of this compound derivatives that spontaneously release nitric oxide (NO) under physiological conditions.[23][24] This property makes them valuable tools for studying the biological effects of NO and for the development of NO-releasing drugs.

| Nitric Oxide Release from Diazeniumdiolates | |

| PROLI NONOate [25] | Half-life (t½) at 37°C, pH 7.4: ~1.8 seconds |

| DETA NONOate [25][26][27] | Half-life (t½) at 37°C, pH 7.4: ~20 hours |

| Spermine NONOate [28] | Moles of NO released per mole of NONOate: 1.7 ± 0.1 |

| Diethylamine NONOate [28] | Moles of NO released per mole of NONOate: 1.5 ± 0.2 |

The release of NO from diazeniumdiolates is pH-dependent and follows first-order kinetics.[23][25] This predictable release profile allows for the controlled delivery of NO for therapeutic applications, such as vasodilation and antimicrobial treatments.

Photoswitchable Drugs

The photoisomerization of azobenzenes has been harnessed to develop "photopharmacology," where the activity of a drug is controlled by light.[14][23][29][30] By incorporating an azobenzene moiety into a drug molecule, its conformation, and therefore its biological activity, can be switched on or off with high spatiotemporal precision. This approach has the potential to reduce off-target side effects of potent drugs.[23][30]

Visualizations

Logical and Experimental Workflows

Caption: A generalized workflow for the synthesis of aryl diazenes.

Caption: The two-step reduction of an azo dye by azoreductase.[9][31]

References

- 1. repository.rit.edu [repository.rit.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct Reaction of Amides with Nitric Oxide To Form Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular photoswitchable neuropharmacology driven by luminescence from upconverting nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. era.ed.ac.uk [era.ed.ac.uk]

- 21. benchchem.com [benchchem.com]

- 22. Diazene JK-279 induces apoptosis-like cell death in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Azobenzene Photoswitch for Isomerization-Dependent Cancer Therapy via Azo-Combretastatin A4 and Phototrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel mechanism for azoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A facile and light-controllable drug combination for enhanced photopharmacology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 31. researchgate.net [researchgate.net]

The Genesis of a Double Bond: An In-depth Technical Guide to the Discovery and History of Diazenes in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of diazenes, a class of compounds characterized by a nitrogen-nitrogen double bond (N=N). From their serendipitous discovery in the mid-19th century as key components of synthetic dyes to their contemporary role as versatile reagents in organic synthesis and as scaffolds for novel therapeutic agents, the journey of diazenes is a testament to the evolution of modern chemistry. This document details the pivotal discoveries, the scientists behind them, and the experimental foundations that have established diazenes as indispensable tools in the chemical and pharmaceutical sciences. It includes structured tables of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of key chemical pathways to facilitate a deeper understanding of this fascinating class of molecules.

The Dawn of Diazene (B1210634) Chemistry: From Aniline to Azo Dyes

The story of diazenes begins in 1858 with the German chemist Johann Peter Griess. While investigating the reactions of aromatic amines, Griess discovered the diazotization reaction, a process that would lay the foundation for the vast field of azo chemistry.[1][2] By treating an aromatic amine with nitrous acid at low temperatures, he was able to form a new class of compounds: diazonium salts.[1] This discovery was monumental, as these salts proved to be highly versatile intermediates for the synthesis of a wide array of intensely colored azo dyes through a process known as azo coupling.[1][3]

Key Historical Milestones in Early Diazene Chemistry

| Year | Discovery/Development | Key Contributor(s) | Significance |

| 1858 | Discovery of the diazotization reaction.[1][2] | Johann Peter Griess | Laid the foundation for the synthesis of aromatic diazenes (azo compounds) and the synthetic dye industry.[1] |

| Late 19th Century | Synthesis of dibenzoylhydrazine, a precursor to dibenzoyl diazene. | Theodor Curtius | Advanced the understanding of hydrazine (B178648) chemistry, providing a pathway to non-aromatic diazenes. |

The Diazotization Reaction: An Experimental Protocol

The following protocol is a generalized representation of the historical method for the diazotization of an aromatic amine.

Materials:

-

Aromatic amine (e.g., aniline)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ice

Procedure:

-

Dissolve the aromatic amine in a minimal amount of concentrated hydrochloric acid and an excess of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

The formation of the diazonium salt is indicated by a change in the reaction mixture and can be tested for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as azo coupling.

Expanding the Horizon: The Emergence of Aliphatic and Parent Diazenes

While the 19th century was dominated by the chemistry of aromatic diazenes, the 20th century witnessed a growing interest in their aliphatic counterparts and the parent diazene (HN=NH).[1] A significant contribution to this area came from the work of Theodor Curtius, who, in the late 1800s, developed methods for the synthesis of organic hydrazides, which are direct precursors to certain types of diazenes.[4] His synthesis of dibenzoylhydrazine laid the groundwork for the later preparation of dibenzoyl diazene.

From Hydrazines to Diazenes: The Oxidation Step

The synthesis of diazenes from their corresponding hydrazine precursors is typically achieved through oxidation. A variety of oxidizing agents have been employed over the years, with N-bromosuccinimide (NBS) being a particularly useful reagent.

Experimental Protocol: Synthesis of Dibenzoyl Diazene from 1,2-Dibenzoylhydrazine

This two-step protocol first describes the synthesis of the precursor, 1,2-dibenzoylhydrazine, followed by its oxidation to dibenzoyl diazene.

Step 1: Synthesis of 1,2-Dibenzoylhydrazine

Materials:

-

Hydrazine sulfate (B86663)

-

Sodium hydroxide (B78521) (NaOH)

-

Benzoyl chloride

-

Deionized water

-

50% aqueous acetone (B3395972)

-

Glacial acetic acid

Procedure:

-

Prepare a cooled solution of sodium hydroxide in water and add hydrazine sulfate with stirring.

-

Simultaneously and slowly add benzoyl chloride and a solution of sodium hydroxide from separate funnels while maintaining a low temperature.

-

After the addition is complete, continue stirring to allow for the formation of a white precipitate of 1,2-dibenzoylhydrazine.

-

Filter the crude product, wash with aqueous acetone and then water, and press dry.

-

Recrystallize the crude product from boiling glacial acetic acid to obtain fine white needles of 1,2-dibenzoylhydrazine.

Step 2: Oxidation to Dibenzoyl Diazene

Materials:

-

1,2-Dibenzoylhydrazine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Dissolve 1,2-dibenzoylhydrazine in dichloromethane.

-

Add pyridine to the solution.

-

Slowly add a solution of N-bromosuccinimide in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dibenzoyl diazene.

Diazenes in Modern Organic Synthesis

The 20th and 21st centuries have seen diazenes, particularly dialkyl azodicarboxylates, become powerful and versatile tools in organic synthesis.[1] Their reactivity has been harnessed for a wide range of transformations, from the construction of complex molecular frameworks to stereospecific functional group interconversions.

The Mitsunobu Reaction: A Cornerstone of Synthesis

Developed by Oyo Mitsunobu in 1967, the Mitsunobu reaction is a highly reliable and stereospecific method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[1][5][6] This reaction utilizes a combination of a phosphine (B1218219) (typically triphenylphosphine) and a diazene, most commonly diethyl azodicarboxylate (DEAD).

Experimental Protocol: Synthesis of Diethyl Azodicarboxylate (DEAD)

This two-step procedure starts from the commercially available diethyl hydrazodicarboxylate.[7][8][9]

Materials:

-

Hydrazine hydrate (B1144303)

-

Ethyl chloroformate

-

Sodium carbonate

-

Ethanol

-

Water

-

Chlorine gas

Procedure:

-

Synthesis of Diethyl Hydrazodicarboxylate:

-

To a cooled solution of hydrazine hydrate in ethanol, slowly add ethyl chloroformate while maintaining the temperature between 15-20 °C.

-

Simultaneously add an aqueous solution of sodium carbonate.

-

After the addition, stir the mixture, collect the precipitate by filtration, wash with water, and dry to obtain diethyl hydrazodicarboxylate.

-

-

Oxidation to Diethyl Azodicarboxylate (DEAD):

-

Suspend diethyl hydrazodicarboxylate in a mixture of benzene and water.

-

Bubble chlorine gas through the stirred mixture.

-

Separate the organic layer, wash with sodium bicarbonate solution and water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and distill the residue in vacuum to obtain DEAD as an orange-red liquid.

-

Modern Synthetic Innovations: Photocatalytic and Electrochemical Methods

Recent advancements in synthetic methodology have led to the development of milder and more sustainable methods for diazene synthesis and their application in C-C bond formation. These include photocatalytic denitrogenation of in situ-generated diazenes and electrochemical oxidation of N,N'-disubstituted sulfamides.[4][10][11]

Diazenes in Drug Development and Pharmacology

The diazene moiety and the broader class of diazine heterocycles are prevalent in a wide range of pharmacologically active compounds.[1] Their ability to participate in various biological interactions makes them valuable pharmacophores in drug design.

Diazenes as Anticancer Agents

Several diazene-containing compounds, particularly diazenecarboxamides, have been investigated for their cytotoxic effects against various cancer cell lines.[12][13][14] One notable example is the compound JK-279, which has demonstrated significant cytotoxicity against a panel of human tumor cell lines, including those resistant to conventional chemotherapy.[10][13]

Table 1: Cytotoxicity of Selected Diazenecarboxamides (IC₅₀ values in µM)

| Compound | NALM-1 (Leukemia) | JURKAT (Leukemia) | HL-60 (Leukemia) | K-562 (Leukemia) |

| SB-681 | 3.3 | 4.5 | 5.2 | 6.8 |

| LK-34 | 10.2 | 12.5 | 15.8 | 20.1 |

| UP-39 | 15.6 | 18.9 | 22.4 | 25.7 |

| JK-1197 | 20.3 | 24.1 | 28.9 | 33.2 |

| UP-11 | 28.7 | 32.4 | 35.6 | 38.9 |

| Data extracted from reference[3]. |

Mechanism of Action: Caspase-Independent Apoptosis

Studies on the anticancer diazene JK-279 suggest that it induces a form of "apoptosis-like" cell death that is caspase-independent.[10][12] This mode of cell death is significant as many cancer cells develop resistance to traditional therapies that rely on caspase-dependent apoptosis. The proposed mechanism involves the translocation of apoptosis-inducing factor (AIF) and endonuclease G (EndoG) from the mitochondria to the nucleus, where they mediate DNA fragmentation and cell death.[9][15][16][17][18] This process appears to be regulated by members of the Bcl-2 family of proteins.[1][3][19][20]

Physical and Spectroscopic Properties of Diazenes

The geometry and electronic structure of the N=N double bond give rise to distinct physical and spectroscopic properties for E (trans) and Z (cis) isomers of diazenes. These properties are crucial for their application in areas such as molecular switches and photopharmacology.

Table 2: Selected Physical and Spectroscopic Properties of Azobenzene

| Property | trans-Azobenzene | cis-Azobenzene |

| Thermodynamic Stability | More stable | Less stable |

| UV-Vis Absorption (π-π) | ~319 nm | ~280 nm |

| UV-Vis Absorption (n-π) | ~440 nm (weak) | ~430 nm (stronger) |

| Dipole Moment | 0 D | ~3.0 D |

| Data compiled from various sources.[10] |

Conclusion

The field of diazene chemistry has evolved significantly from its origins in the synthesis of colorful dyes to become a cornerstone of modern organic synthesis and a promising area for drug discovery. The foundational work of early pioneers like Johann Peter Griess and Theodor Curtius paved the way for the development of a rich and diverse chemistry centered around the N=N double bond. The versatility of diazenes as synthetic reagents is exemplified by the enduring utility of the Mitsunobu reaction and the continual emergence of novel synthetic methodologies. Furthermore, the exploration of diazenes as anticancer agents, particularly those that induce non-canonical cell death pathways, highlights their potential to address challenges in modern medicine. The ongoing investigation into the fundamental properties and reactivity of diazenes promises to unlock new applications and further solidify their importance in the chemical and life sciences.

References

- 1. Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazenyl Derivatives and their Complexes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazene JK-279 induces apoptosis-like cell death in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. modernscientificpress.com [modernscientificpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Diazenecarboxamide UP-91, a potential anticancer agent, acts by reducing cellular glutathione content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AIF promotes chromatinolysis and caspase-independent programmed necrosis by interacting with histone H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]

- 20. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reaction mechanisms of diazenide

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Diazeniumdiolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazeniumdiolates, commonly known as NONOates, are a class of compounds featuring the [X-N(O)NO]⁻ functional group. They have garnered significant interest in pharmacology and drug development due to their capacity to spontaneously release nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides an in-depth exploration of the core reaction mechanisms of diazeniumdiolates, including their formation, decomposition, and reactivity. It is intended to serve as a comprehensive resource for researchers leveraging these compounds as tools for investigating the chemical biology of NO or for designing novel NO-donor therapeutics.

Fundamental Reaction Mechanisms

The chemistry of diazeniumdiolates is primarily centered around their formation from nitric oxide and a nucleophile, their predictable decomposition to release NO, and their reactivity as nucleophiles.

Formation of Diazeniumdiolates

Diazeniumdiolates are most commonly synthesized by the reaction of nitric oxide with primary or secondary amines under basic conditions.[1] The reaction proceeds by the nucleophilic addition of the amine to NO. While the precise mechanism can be complex, two primary pathways have been proposed. One involves the sequential addition of two NO molecules to the amine. An alternative mechanism suggests the amine reacts with the dinitrogen dioxide (N₂O₂) dimer of nitric oxide, which acts as the electrophile.[2]

A general representation of the synthesis is the reaction of an amine with high-pressure NO gas in the presence of a strong base, such as sodium methoxide (B1231860).[3] More recently, safer and more scalable methods using aqueous conditions with bases like calcium hydroxide (B78521) have been developed.

Figure 1: General workflow for the synthesis of a diazeniumdiolate from a secondary amine.

Decomposition: The Release of Nitric Oxide

The most critical reaction of diazeniumdiolates from a pharmacological perspective is their decomposition in aqueous solution to release nitric oxide. This decomposition is a spontaneous, pH-dependent, first-order process that does not require enzymatic or redox activation.[1][3] The rate of NO release is dictated by the structure of the parent amine, the pH, and the temperature, allowing for a wide range of half-lives from seconds to many hours.[1]

For diazeniumdiolates derived from secondary amines (R₂N-[N(O)NO]⁻), the decomposition mechanism is initiated by protonation. While the thermodynamically favored site of protonation is the terminal oxygen, the kinetically significant pathway for decomposition involves protonation of the amine nitrogen. This is followed by cleavage of the N-N bond to release two molecules of NO and the parent secondary amine.[3]

Figure 2: pH-dependent decomposition of secondary amine diazeniumdiolates.

The decomposition of primary amine diazeniumdiolates (RNH-[N(O)NO]⁻) is more complex and can yield both nitric oxide (NO) and nitroxyl (B88944) (HNO), another biologically active nitrogen oxide.[4] The product distribution is highly pH-dependent.[5][6]

-

Under basic conditions (pH > 8): Decomposition is initiated by tautomerization involving the amine proton, leading primarily to the release of HNO.[5][6]

-

Under acidic conditions (pH < 5): Protonation activates a competing pathway that results in the release of NO, similar to secondary amine adducts.[5][6]

-

At physiological pH (around 7.4): A mixture of both HNO and NO is typically released.[4]

Figure 3: pH-dependent product release from primary amine diazeniumdiolates.

Reactions with Electrophiles: O-Alkylation

The diazeniumdiolate anion is a potent nucleophile. It readily reacts with electrophiles, such as alkyl halides, in an Sₙ2-type reaction. Experimental and computational studies have shown that alkylation occurs preferentially at the terminal oxygen (O²), yielding a neutral, O²-alkylated diazeniumdiolate.[7][8] These O-alkylated derivatives are often more stable than their ionic precursors and can serve as prodrugs, which may release NO upon metabolic activation.[8] For primary amine-derived O²-alkylated diazeniumdiolates, the remaining N-H proton is acidic and can be removed by a base, allowing for subsequent N-alkylation to form fully substituted derivatives.[7]

Figure 4: Workflow for the O-alkylation of a diazeniumdiolate with an alkyl halide.

Quantitative Data on Diazeniumdiolate Stability

The rate of NO release is a critical parameter for the application of diazeniumdiolates. The stability is typically reported as the half-life (t₁/₂) of the compound under specified conditions. The tables below summarize key quantitative data for several common diazeniumdiolates.

Table 1: Half-lives and NO Release Stoichiometry of Common Diazeniumdiolates

| Compound Name | Structure (R₂N- of R₂N-[N(O)NO]⁻) | Half-life (t₁/₂) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Reference |

|---|---|---|---|---|

| PROLI/NO | Proline | ~2 seconds | 2 | [1] |

| DEA/NO | Diethylamine (B46881) | ~2 minutes | 1.5 | [9] |

| PAPA/NO | 3-(n-propylamino)propylamine | ~15 minutes | 2 | [1] |

| SPER/NO | Spermine | ~39 minutes | 2 | [1] |

| DPTA/NO | Dipropylenetriamine | ~3 hours | 2 | [1] |

| DETA/NO | Diethylenetriamine | ~20 hours | 2 |[9] |

Table 2: pH Dependence of Decomposition Rate for Isopropylamine Diazeniumdiolate (IPA/NO)

| pH | Observed Rate Constant (k_obs) (s⁻¹) | Primary Product(s) | Reference |

|---|---|---|---|

| > 8 | (Decreases with increasing pH) | HNO | [5][6] |

| 7.4 | ~1.7 x 10⁻³ | NO and HNO | [5] |

| 5 - 6 | (Complex kinetics) | NO and HNO | [5] |

| < 5 | (Increases with decreasing pH) | NO |[5][6] |

Biological Signaling Pathway

Diazeniumdiolates exert their biological effects primarily through the release of NO. In vascular smooth muscle, NO activates its main receptor, soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation. A key mechanism in this process is the PKG-mediated activation of large-conductance calcium-activated potassium (BK_Ca) channels, which causes hyperpolarization of the cell membrane.

Figure 5: The NO/sGC/cGMP signaling pathway initiated by diazeniumdiolate decomposition.

Experimental Protocols

Protocol for Synthesis of Sodium Diethylamine Diazeniumdiolate (DEA/NO)

This protocol is based on the classical method first described by Drago and should be performed by trained personnel with appropriate safety precautions due to the use of high-pressure gas and flammable solvents.[3]

-

Apparatus Setup: Place a solution of diethylamine (1.0 eq) in anhydrous diethyl ether in a high-pressure reaction vessel equipped with a magnetic stir bar.

-

Base Addition: Add a solution of sodium methoxide (1.0 eq) in methanol (B129727) to the reaction vessel.

-

Purging: Seal the vessel and purge thoroughly with an inert gas, such as argon or nitrogen, to remove all oxygen.

-

Reaction with NO: Pressurize the vessel with high-purity nitric oxide gas (typically 3-5 atm).

-

Incubation: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the pressure drop. The reaction is typically complete within 12-24 hours.

-

Isolation: Carefully vent the excess NO gas into a proper scrubbing solution (e.g., NaOH). The white precipitate of DEA/NO is collected by filtration under an inert atmosphere.

-

Washing and Drying: Wash the solid product with anhydrous diethyl ether to remove unreacted starting materials. Dry the product under vacuum.

-

Storage: Store the solid DEA/NO under an inert atmosphere at -20°C. The solid is stable for months under these conditions.

Protocol for Monitoring Decomposition Kinetics by UV-Vis Spectrophotometry

This protocol allows for the determination of the decomposition rate constant (k_obs) and half-life (t₁/₂) of a diazeniumdiolate.

-

Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Ensure the buffer has sufficient capacity to counteract pH changes during decomposition.

-

Spectrophotometer Setup: Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired temperature (e.g., 37°C).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the diazeniumdiolate in a stabilizing buffer (e.g., 10 mM NaOH). Determine the exact concentration by measuring its absorbance at its λ_max (~250 nm) and using its molar extinction coefficient.

-

Initiation of Reaction: Add an appropriate volume of the buffer to a quartz cuvette and allow it to equilibrate to the target temperature. To initiate the decomposition, inject a small aliquot of the diazeniumdiolate stock solution into the cuvette and mix rapidly. The final concentration should give a starting absorbance in the range of 1.0-1.5.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at the λ_max of the diazeniumdiolate anion (typically ~250 nm) over time. Collect data points at regular intervals until the absorbance has reached a stable baseline (at least 3-5 half-lives).

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A_t)) versus time (t).

-

For a first-order reaction, this plot will be linear. The slope of the line is equal to -k_obs.

-

Calculate the half-life using the equation: t₁/₂ = ln(2) / k_obs.

-

References

- 1. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the NO and HNO donating properties of diazeniumdiolates: primary amine adducts release HNO in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry of the diazeniumdiolates. O- versus N-alkylation of the RNH[N(O)NO](-) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Diazenide Anion (N₂H⁻): A Comprehensive Technical Guide on its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazenide anion (N₂H⁻), the conjugate base of diazene (B1210634) (HN=NH), is a species of fundamental chemical interest. While its existence has been predicted through sophisticated computational studies, direct experimental characterization remains a significant area of ongoing research. This technical guide provides a comprehensive overview of the current theoretical understanding of the chemical structure, bonding, and predicted properties of the this compound anion. This document is intended to serve as a foundational resource for researchers in chemistry and drug development who may encounter or consider the role of such reactive nitrogen species in their work.

Introduction

Small, reactive nitrogen-containing species play crucial roles in a vast array of chemical and biological processes. The this compound anion (HN₂⁻) is a simple, 12-valence electron species that has been the subject of high-level theoretical investigations.[1] Understanding the intrinsic properties of such fundamental anions is critical for building accurate models of more complex chemical systems. This guide summarizes the key structural and bonding characteristics of the this compound anion as predicted by ab initio computational methods.

Chemical Structure and Bonding

The chemical structure of the this compound anion has been elucidated through advanced computational chemistry. Unlike a simple linear or bent covalent structure that might be intuitively drawn, theoretical studies predict a more complex arrangement.

Molecular Geometry

High-level ab initio calculations predict that the most stable form of the this compound anion is a T-shaped van der Waals complex.[1] In this arrangement, the hydride ion (H⁻) is situated perpendicular to the N-N bond axis, interacting with the dinitrogen molecule. The ground electronic state of this complex is a closed-shell ¹A' state.[1] The charge-quadrupole interaction between the negative charge of the hydride and the quadrupole moment of the dinitrogen molecule is a key factor stabilizing this T-shaped geometry.[1]

Figure 1: Predicted T-shaped geometry of the this compound anion (N₂H⁻).

Quantitative Structural Data

The key geometric parameters for the this compound anion, as determined by computational methods, are summarized in the table below.

| Parameter | Description | Value (bohr) | Value (Å) |

| r | N-N bond length | 2.08 | 1.10 |

| R | Distance from H⁻ to the center of the N₂ bond | 7.37 | 3.90 |

| θ | Angle between the H⁻-N₂ midpoint vector and the N-N bond axis | 90° | 90° |

| Table 1: Computationally Predicted Geometric Parameters for the this compound Anion[1] |

Molecular Orbital Description

The bonding in the this compound anion can be understood by considering the interaction of a hydride anion (H⁻) with a dinitrogen (N₂) molecule. The molecular orbitals of N₂ are well-established. The interaction with the H⁻ anion, a strong base and nucleophile, will primarily involve donation of electron density from the hydride 1s orbital into unoccupied molecular orbitals of the N₂ fragment. A qualitative molecular orbital diagram for the isoelectronic N₂²⁻ core helps to rationalize the electronic structure.

Figure 2: Qualitative MO diagram for the N₂²⁻ core of the this compound anion.

Spectroscopic Properties (Theoretical Predictions)

Vibrational frequencies provide a key fingerprint for molecular structure. While experimental spectra for the this compound anion are not yet available, computational studies have predicted its vibrational energy levels.

| Vibrational State (νb, νs) | Energy (cm⁻¹) |

| (0, 0) | 0.0 |

| (1, 0) | 44.5 |

| (2, 0) | 85.9 |

| (0, 1) | 102.5 |

| (3, 0) | 124.6 |

| (1, 1) | 144.7 |

| (4, 0) | 160.7 |

| (2, 1) | 184.2 |

| (0, 2) | 199.5 |

| (5, 0) | 194.6 |

| Table 2: Calculated Vibrational Energy Levels for N₂H⁻ (J=0)[1] | |

| (νb and νs represent the bending and stretching quantum numbers of the H⁻ moiety with respect to the N₂ unit) |

Experimental Protocols (Computational Methodology)

The structural and spectroscopic data presented in this guide were obtained from high-level ab initio calculations. The following methodology was employed in the key theoretical study:

Protocol: Ab Initio Calculation of the N₂H⁻ Potential Energy Surface

-

Computational Method: The electronic structure calculations were performed using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)).[1]

-

Basis Set: The augmented correlation-consistent polarized valence quintuple-zeta (aug-cc-pV5Z) basis set was used for all atoms.[1]

-

Geometry Optimization: A three-dimensional potential energy surface (PES) was generated to locate the minimum energy structure.[1] The geometry was optimized to find the equilibrium bond lengths and angle corresponding to the global minimum on the PES.[1]

-

Vibrational Analysis: The bound rovibrational states were calculated by solving the nuclear Schrödinger equation using a quantum close-coupling scattering theory approach on the generated 3D PES.[1] This provided the vibrational energy levels presented in Table 2.

Reactivity and Potential Synthetic Relevance

The this compound anion is predicted to be a stable species with respect to electron autodetachment.[1] Its formation is theorized to occur through the radiative association of a dinitrogen molecule and a hydride anion, a process of potential significance in astrophysical environments.[1]

Given its electronic structure with a localized negative charge on the hydrogen and a lone pair on the terminal nitrogen, the this compound anion is expected to exhibit nucleophilic and basic properties. Its reactivity with various electrophiles is an area ripe for further theoretical and, eventually, experimental exploration.

Relevance to Researchers and Drug Development Professionals

Currently, there is no direct experimental evidence linking the this compound anion to biological signaling pathways or drug development. However, the study of small, reactive nitrogen species is of immense importance in these fields. For instance, nitric oxide (NO) is a critical signaling molecule, and various nitrogen-containing functional groups are cornerstones of medicinal chemistry.

The this compound anion can be considered a potential, albeit highly reactive, intermediate in nitrogen fixation processes.[2][3][4] While the exact mechanism of biological nitrogen fixation by nitrogenase is still under intense investigation, intermediates at the diazene (N₂H₂) and hydrazine (B178648) (N₂H₄) oxidation states are proposed.[2][3][4] The deprotonation of such intermediates could transiently generate species with a this compound-like structure. Understanding the fundamental properties of the this compound anion could therefore provide valuable insights into the complex biochemistry of nitrogen metabolism.

Figure 3: Hypothetical involvement of a this compound-like species in a simplified nitrogen fixation pathway.

Conclusion

The this compound anion (N₂H⁻) is a theoretically well-characterized species with a predicted T-shaped van der Waals structure. High-level computational studies have provided detailed information on its geometry and vibrational properties. While direct experimental observation and characterization are yet to be achieved, the foundational knowledge summarized in this guide provides a crucial starting point for future investigations. The potential role of this compound as a reactive intermediate in chemical and biological processes, particularly in the context of nitrogen chemistry, warrants further exploration by the scientific community. The data and methodologies presented herein are intended to facilitate and inspire such future research endeavors.

References

- 1. pages.jh.edu [pages.jh.edu]

- 2. Mechanism of Nitrogen Fixation by Nitrogenase: The Next Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of Intermediate Analogs to Nitrogenase - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]

- 4. Climbing Nitrogenase: Towards a Mechanism of Enzymatic Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Organic Diazenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic diazenes, particularly aromatic azo compounds like azobenzene (B91143) and its derivatives, are a cornerstone of research in photopharmacology, molecular switches, and materials science. Their utility is intrinsically linked to their unique spectroscopic properties and the ability to control their isomeric states with light. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these fascinating molecules. We delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared and Raman) Spectroscopy, as well as Mass Spectrometry (MS). This guide is intended to be a practical resource, offering detailed experimental protocols, tabulated quantitative data for a range of diazene (B1210634) derivatives, and visualizations of key processes and workflows to aid in the design and interpretation of spectroscopic experiments.

Introduction to Organic Diazenes and their Spectroscopic Importance

Organic diazenes are compounds containing a nitrogen-nitrogen double bond (-N=N-). The most widely studied class of diazenes are the aromatic diazenes, or azo compounds, with azobenzene being the parent compound. A key feature of many organic diazenes is their ability to undergo reversible E/Z (or trans/cis) isomerization when irradiated with light of a specific wavelength.[1][2] The E-isomer is typically more thermodynamically stable, while the Z-isomer is the metastable state. This photoswitchable behavior allows for the remote and non-invasive control of molecular geometry, which can be harnessed to modulate biological activity, material properties, and chemical reactivity.

Spectroscopic techniques are indispensable for studying and quantifying this isomerization, as well as for the fundamental characterization of newly synthesized diazene derivatives. Each technique provides a unique window into the molecular structure and electronic properties of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions in organic diazenes and is particularly powerful for monitoring E/Z isomerization.

Principles and Key Transitions

The UV-Vis spectra of azobenzene and its derivatives are characterized by two main absorption bands:

-

π→π* Transition: This is a high-intensity absorption band typically found in the ultraviolet region (around 320-360 nm for the E-isomer). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n→π* Transition: This is a lower-intensity, symmetry-forbidden absorption band located in the visible region (around 440-450 nm for the E-isomer). It corresponds to the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

The E and Z isomers of a given diazene have distinct UV-Vis spectra. Upon isomerization from the more stable E form to the Z form, the intensity of the π→π* band decreases significantly, while the intensity of the n→π* band often increases.[3] This spectral change provides a convenient handle to monitor the isomerization process in real-time.

Quantitative Data

The following table summarizes the characteristic UV-Vis absorption data for azobenzene and several of its derivatives.

| Compound | Isomer | Solvent | π→π* λmax (nm) | ε (M⁻¹cm⁻¹) | n→π* λmax (nm) | ε (M⁻¹cm⁻¹) | Reference |

| Azobenzene | trans (E) | Methanol | 319 | 21,000 | 443 | 405 | [4] |

| Azobenzene | cis (Z) | Methanol | 281 | 5,100 | 434 | 1,450 | [4] |

| 4-Aminoazobenzene | trans (E) | Ethanol | 375 | - | - | - | [5] |

| 4,4'-Dimethoxyazobenzene | trans (E) | - | 358 | - | - | - | [6] |

| 4-Nitro-4'-dimethylaminoazobenzene | trans (E) | - | 478 | - | - | - | [7] |

| 4-Hydroxyazobenzene | trans (E) | Ethanol | 348 | - | - | - | [8] |

Note: Molar absorptivity (ε) values can vary with solvent and experimental conditions.

Experimental Protocol: Monitoring Photoisomerization

This protocol outlines the steps for a typical experiment to monitor the photoisomerization of an azobenzene derivative using UV-Vis spectroscopy.[1]

2.3.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Light source for irradiation (e.g., UV lamp at 365 nm for E to Z isomerization, and a visible light source > 420 nm for Z to E isomerization)

-

Volumetric flasks and pipettes

-

High-purity solvent (e.g., methanol, ethanol, acetonitrile)

-

Organic diazene sample

2.3.2. Procedure

-

Sample Preparation:

-

Prepare a stock solution of the diazene derivative in the chosen solvent with a known concentration.

-

Dilute the stock solution to an appropriate concentration, such that the maximum absorbance of the π→π* band of the E-isomer is between 1.0 and 1.5. This ensures the absorbance is within the linear range of the Beer-Lambert law.

-

(Optional) For kinetic studies, it is advisable to deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can sometimes influence the isomerization process.

-

-

Initial Spectrum (100% E-isomer):

-

Fill a quartz cuvette with the prepared solution.

-

Place the cuvette in the spectrophotometer and record the full UV-Vis absorption spectrum. This spectrum represents the thermally stable E-isomer.

-

-

E to Z Photoisomerization:

-

Remove the cuvette from the spectrophotometer.

-

Irradiate the sample with a UV light source at a wavelength corresponding to the π→π* transition of the E-isomer (e.g., 365 nm).

-

Irradiate for a defined period (e.g., 30 seconds).

-

Quickly place the cuvette back into the spectrophotometer and record the full UV-Vis spectrum. You should observe a decrease in the π→π* band and an increase in the n→π* band.

-

Repeat the irradiation and measurement steps until no further significant changes in the spectrum are observed. This state is known as the photostationary state (PSS), which is a mixture of the E and Z isomers.

-

-

Z to E Isomerization (Photochemical or Thermal):

-

Photochemical: Irradiate the sample at the PSS with visible light at a wavelength corresponding to the n→π* transition of the Z-isomer (e.g., >420 nm). Record the spectra intermittently until the original spectrum of the E-isomer is restored.

-

Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-isomerization to the more stable E-isomer.

-

2.3.3. Data Analysis

The percentage of each isomer at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal back-reaction can be determined by plotting the change in absorbance over time and fitting the data to an appropriate kinetic model (often first-order).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic diazenes, providing detailed information about the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are routinely used.

Principles and Key Features

The chemical shifts of protons and carbons in a diazene molecule are influenced by the electronic environment, which is significantly different between the E and Z isomers. This difference in chemical shifts allows for the identification and quantification of each isomer in a mixture.

-

¹H NMR: The protons on the aromatic rings of azobenzenes typically appear in the aromatic region of the spectrum (δ 7-9 ppm). The chemical shifts of the protons ortho to the azo group are particularly sensitive to the isomerization state. In the Z-isomer, these protons are generally shielded and appear at a lower chemical shift (upfield) compared to the E-isomer due to anisotropic effects of the phenyl rings.[2]

-

¹³C NMR: The carbon atoms of the aromatic rings also show distinct chemical shifts for the E and Z isomers. The carbons directly attached to the nitrogen atoms of the azo group are of particular interest.

Quantitative Data

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for azobenzene.

| Nucleus | Position | E-isomer (δ, ppm) | Z-isomer (δ, ppm) |

| ¹H | ortho | ~7.8-7.9 | ~6.8-6.9 |

| ¹H | meta | ~7.4-7.5 | ~7.2-7.3 |

| ¹H | para | ~7.4-7.5 | ~7.1-7.2 |

| ¹³C | C-N | ~152 | ~148 |

| ¹³C | C-ortho | ~122 | ~129 |

| ¹³C | C-meta | ~129 | ~128 |

| ¹³C | C-para | ~130 | ~124 |

Note: Chemical shifts are referenced to TMS and can vary with solvent and substituents.

Experimental Protocol: NMR Analysis of Isomerization

This protocol describes a general procedure for analyzing the E/Z isomerization of a diazene using NMR spectroscopy.

3.3.1. Materials and Equipment

-

NMR Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Light source for in-situ irradiation (optional, for photo-NMR experiments)

-

Pipettes and vials

3.3.2. Procedure

-

Sample Preparation:

-

Dissolve a sufficient amount of the diazene sample in the chosen deuterated solvent to obtain a clear solution of appropriate concentration for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Transfer the solution to an NMR tube.

-

-

Spectrum of the E-isomer:

-

Record a ¹H NMR spectrum of the sample. In the absence of light, most azobenzene derivatives exist predominantly as the E-isomer.

-

-

Inducing Isomerization:

-

Ex-situ Irradiation: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) for a specific duration outside the spectrometer.

-

In-situ Irradiation: If available, use a fiber-optic cable to irradiate the sample directly inside the NMR magnet.[9][10] This allows for real-time monitoring of the isomerization.

-

-

Spectrum of the Z-isomer or PSS:

-

After irradiation, quickly re-insert the NMR tube into the spectrometer and acquire a ¹H NMR spectrum. New signals corresponding to the Z-isomer should be visible.

-

Continue irradiation in increments until the photostationary state is reached, indicated by no further changes in the relative integrals of the E and Z isomer signals.

-

-

Monitoring Thermal Relaxation:

-

After reaching the PSS, keep the sample in the dark at a controlled temperature (either in the spectrometer or a temperature bath).

-

Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the Z-isomer signals and the reappearance of the E-isomer signals.

-

3.3.3. Data Analysis

-

Isomer Ratio: The ratio of the E and Z isomers can be determined by integrating well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.

-

Kinetic Analysis: The rate of thermal relaxation can be determined by plotting the natural logarithm of the concentration (or integral) of the Z-isomer versus time. The slope of the resulting line will be the negative of the first-order rate constant.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule and provides valuable information about the functional groups present.

Principles and Key Vibrations

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the dipole moment of the molecule.

-

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). A vibration is Raman-active if it causes a change in the polarizability of the molecule.

For organic diazenes, the most characteristic vibration is the N=N stretch . Due to the symmetry of the trans (E) isomer, the N=N stretching vibration is often weak or absent in the IR spectrum but gives a strong signal in the Raman spectrum. Conversely, in the less symmetric cis (Z) isomer, the N=N stretch becomes more IR-active.

Quantitative Data

The following table lists characteristic vibrational frequencies for azobenzene derivatives.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Notes | Reference |

| N=N stretch (trans) | 1400 - 1450 | Raman | Strong | [11] |

| N=N stretch (cis) | ~1510 | IR, Raman | More IR active than trans | [12] |

| C-N stretch | 1130 - 1190 | Raman | Strong | [11] |

| Aromatic C=C stretch | 1580 - 1600 | IR, Raman | Strong | [12] |

| C-H out-of-plane bend | 690, 770 | IR | Strong, characteristic of monosubstituted benzene |

Experimental Protocol: FTIR and Raman Analysis

4.3.1. Materials and Equipment

-

FTIR Spectrometer (with ATR or KBr pellet press)

-

Raman Spectrometer

-

Sample holder (for solid or liquid samples)

-

Mortar and pestle

-

KBr powder (for FTIR pellets)

-

Mineral oil (for Nujol mulls)

-

Solvent (for solution-state analysis)

4.3.2. Procedure for FTIR

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid diazene sample with ~100 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[13]

-

Nujol Mull: Grind a small amount of the solid sample and add a drop of mineral oil (Nujol) to create a paste. Spread the paste between two KBr plates.[14]

-

Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a KBr plate by allowing the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire a background spectrum (of air, or the KBr pellet/plates/ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

4.3.3. Procedure for Raman

-

Sample Preparation:

-

Solid: Place a small amount of the solid sample in a glass vial or on a microscope slide.

-

Liquid/Solution: Place the liquid or solution in a quartz cuvette or NMR tube.

-

-

Data Acquisition:

-

Place the sample in the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Principles and Fragmentation Patterns

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For organic diazenes, electron ionization (EI) is a common technique. The molecular ion (M⁺˙) is often observed, and its m/z value corresponds to the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for azobenzenes include:

-

Cleavage of the C-N bonds adjacent to the azo group.

-

Loss of N₂.

-

Fragmentation of substituent groups on the aromatic rings.

Experimental Protocol: Mass Spectrometry Analysis

5.2.1. Materials and Equipment

-

Mass Spectrometer (e.g., with EI or ESI source)

-

Sample vials

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Syringe for sample introduction

5.2.2. Procedure

-

Sample Preparation:

-

Dissolve a small amount of the purified diazene sample in a suitable solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the appropriate parameters for the ion source (e.g., ionization energy for EI, spray voltage for ESI) and mass analyzer (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

Acquire the mass spectrum.

-

5.2.3. Data Analysis

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information. The masses of the fragment ions can be used to infer the structure of the lost neutral fragments. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions.

Visualizations

Logical Relationship: E/Z Photoisomerization and Thermal Relaxation

Caption: E/Z isomerization pathway of a typical organic diazene.

Experimental Workflow: Spectroscopic Characterization of a Novel Diazene

Caption: A typical experimental workflow for the characterization of a new organic diazene.

Conclusion

The spectroscopic characterization of organic diazenes is a multifaceted process that relies on the synergistic application of several powerful analytical techniques. UV-Vis spectroscopy is paramount for studying the electronic transitions and kinetics of photoisomerization. NMR spectroscopy provides detailed structural information and allows for the quantification of isomeric mixtures. Vibrational spectroscopy offers insights into the specific functional groups and the symmetry of the molecule. Finally, mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis. By understanding the principles and practical applications of these techniques, researchers can effectively design experiments, interpret data, and unlock the full potential of organic diazenes in a wide range of scientific disciplines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cfh.uni-hohenheim.de [cfh.uni-hohenheim.de]

- 8. researchgate.net [researchgate.net]

- 9. NMR Reveals Light-Induced Changes in the Dynamics of a Photoswitchable Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

A Technical Guide to the In Situ Generation of Diimide for Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The in situ generation of diimide (N₂H₂) offers a powerful, metal-free method for the reduction of carbon-carbon multiple bonds in organic synthesis. This technique is distinguished by its exceptional chemoselectivity, predictability, and compatibility with a wide range of sensitive functional groups that are often intolerant to conventional catalytic hydrogenation. This guide provides a comprehensive overview of the primary methods for generating this transient reducing agent, including the oxidation of hydrazine (B178648), the decomposition of sulfonylhydrazides, the decarboxylation of azodicarboxylates, and modern organocatalytic approaches. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to effectively implement diimide reductions in complex synthetic applications, including pharmaceutical development.

Introduction: The Utility of Diimide

Diimide (also known as diazene) is a reactive intermediate with the formula HN=NH.[1] First implicated as the reactive species in hydrazine-based reductions in the 1960s, it has since become a valuable tool for organic chemists.[2][3] Diimide is highly unstable and readily decomposes, primarily through disproportionation into nitrogen gas and hydrazine.[1] Consequently, it must be generated in situ for immediate use.[1][4]

The reagent exists as cis (Z) and trans (E) isomers, with the less stable cis isomer being the active reducing agent.[2][3] The reduction proceeds through a concerted, six-membered cyclic transition state, resulting in the stereospecific syn-addition of two hydrogen atoms across a multiple bond.[2][5]

Key Advantages of Diimide Reduction:

-

High Chemoselectivity: Diimide preferentially reduces non-polar C=C and C≡C bonds and is unreactive towards many functional groups that are susceptible to reduction by other methods, such as peroxides, thiols, and alkyl halides.[1][2]

-

Metal-Free Conditions: It provides a robust alternative to transition-metal-catalyzed hydrogenation, avoiding issues of catalyst poisoning (e.g., by sulfur-containing compounds) and the need to remove metal residues from the final product.[2][5]

-

Predictable Stereochemistry: The concerted mechanism ensures a clean syn-addition of hydrogen.[6]

-

Mild Reaction Conditions: Many methods for diimide generation proceed at or below room temperature.

Core Mechanisms and Pathways

The utility of diimide stems from its controlled generation and subsequent reaction with an unsaturated substrate. The overall transformation involves the formation of diimide, which then transfers hydrogen to the substrate, releasing innocuous nitrogen gas.

The key step in the reduction is the concerted transfer of two hydrogen atoms from cis-diimide to the substrate. This mechanism explains the observed syn-stereoselectivity.

Methods for In Situ Diimide Generation

Several reliable methods have been developed to generate diimide. The choice of method often depends on the substrate's sensitivity, required reaction conditions, and scale.

Oxidation of Hydrazine

One of the earliest methods involves the direct oxidation of hydrazine (N₂H₄).[1]

-

Reagents: Hydrazine hydrate (B1144303) with an oxidant like oxygen (air) or hydrogen peroxide.[2]

-

Conditions: Often requires a catalyst, such as copper(II) salts (e.g., CuSO₄), and may be accelerated by a carboxylic acid.[2][7]

-

Advantages: Uses inexpensive, readily available reagents.

-

Disadvantages: Can require a large excess of hydrazine.[7] A catalyst-free version has been developed for continuous-flow systems to mitigate safety concerns associated with batch processes.[8][9]

Decomposition of Sulfonylhydrazides

This is a widely used and versatile method where an arylsulfonylhydrazide is decomposed, either thermally or with a base, to produce diimide.[2]

-

o-Nitrobenzenesulfonylhydrazide (NBSH): The decomposition of NBSH with a base like triethylamine (B128534) at room temperature is a particularly mild and effective method.[10] It has proven highly successful for reductions on solid-supported substrates, where heterogeneous catalysis is often ineffective.[10] A one-pot protocol where NBSH is formed from 2-nitrobenzenesulfonyl chloride and hydrazine followed by alkene reduction offers operational simplicity.[11][12]

-

p-Toluenesulfonylhydrazide (Tosylhydrazide): Thermal decomposition of this common reagent can generate diimide.[6][13]

-

2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide): Another useful precursor that decomposes thermally to yield diimide.[1]

Decarboxylation of Dipotassium (B57713) Azodicarboxylate (PADA)

The protonation of dipotassium azodicarboxylate with a carboxylic acid, such as acetic acid, leads to a dicarboxylic acid intermediate that readily decarboxylates to form diimide.[2][14]

-

Reagents: Dipotassium azodicarboxylate (PADA) and a proton source (e.g., acetic acid).[15]

-

Conditions: Typically performed in a solvent like methanol (B129727) or dimethoxyethane at room temperature.

-

Advantages: The precursor is a stable solid, and the reaction is often clean.

-

Disadvantages: Requires stoichiometric amounts of the precursor and acid.

Organocatalytic Generation from Hydrazine

A significant modern advancement is the use of flavin-based organocatalysts to generate diimide from hydrazine and air (O₂).[7][16] This approach is considered a green and practical method for "aerobic hydrogenation".[16]

-

Catalyst: A flavin derivative, such as 5-ethyl-3-methyllumiflavinium perchlorate (B79767) or a catalyst prepared in one step from riboflavin (B1680620) (vitamin B₂).[7][16][17]

-

Reagents: Hydrazine hydrate and air or O₂.[7]

-

Advantages: Highly efficient, requiring only catalytic amounts of the flavin and near-stoichiometric amounts of hydrazine.[7] It is environmentally friendly, producing only water and nitrogen as byproducts.[16]

-

Mechanism: The flavin catalyst is reduced by hydrazine to form a dihydroflavin. This species then reacts with oxygen to generate a flavin hydroperoxide, which oxidizes a second molecule of hydrazine to diimide, regenerating the catalyst.

Quantitative Data and Substrate Scope

The efficiency of diimide reduction depends on the generation method and the substrate structure. In general, reactivity follows the order: alkynes > allenes > terminal/strained alkenes > substituted alkenes.[2]

Table 1: Comparison of Diimide Generation Methods for the Reduction of Cinnamyl Alcohol on a Solid Support [10]

| Entry | Conditions | Solvent | Conversion (%) |

|---|---|---|---|

| 1 | H₂NNH₂, CuSO₄, air, rt | EtOH | 13 |

| 2 | H₂NNH₂, CuSO₄, H₂O₂, rt | i-PrOH/THF | 40 |

| 3 | H₂NNH₂, CuSO₄, O₂, rt | i-PrOH/THF | 50 |

| 4 | 2,4,6-TIBS, Et₃N, rt | i-PrOH | 5 |

| 5 | 2-NBSH, Et₃N, rt | DCM | 100 |

Table 2: Selected Substrate Scope for Flavin-Catalyzed Diimide Reduction [7]

| Substrate | Time (h) | Conversion (%) |

|---|---|---|

| Cyclooctene | 4 | >98 |

| 1-Decene | 4 | >98 |

| (R)-(+)-Limonene | 4 | 98 |

| Styrene | 4 | >98 |

| Methyl Oleate | 24 | >98 |

| Stilbene | 4 | 0 |

| 2-Methyl-2-butene | 24 | 15 |

Conditions: 0.5 mmol substrate, 5 mol % riboflavin-derived catalyst, hydrazine hydrate, EtOH, vigorous stirring in air.[7]

Table 3: Substrate Scope for One-Pot NBSH Formation-Reduction Protocol [12]

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 1-Dodecene | 3 | 95 |

| Styrene | 3 | 98 |

| Indene | 3 | 91 |

| Ethyl Cinnamate | 3 | 99 |

| Geraniol | 24 | 67 |

| (+)-Carvone | 3 | 99 (reduction of C=C only) |

Conditions: 2-nitrobenzenesulfonyl chloride (2.5 equiv), hydrazine hydrate (2.5 equiv), K₂CO₃ (2.5 equiv), substrate (1.0 equiv), THF, 65 °C.[12]

Experimental Protocols

Protocol 5.1: Reduction using Dipotassium Azodicarboxylate (PADA)

Adapted from Corey et al.

-

To a stirred solution of the unsaturated substrate (1.0 equiv) in methanol (0.1–0.5 M) at room temperature, add dipotassium azodicarboxylate (2.0–5.0 equiv).

-

Add glacial acetic acid (2.0–5.0 equiv) portion-wise to the suspension over 1–3 hours. The yellow color of the azodicarboxylate should dissipate.

-

Continue stirring at room temperature for 12–24 hours until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by chromatography if necessary.

Protocol 5.2: General Procedure for Reduction on Solid Support using NBSH[10]

Adapted from Nicolaou et al.[10]

-

To a dry round-bottom flask, add the resin-bound substrate (100 mg).

-

Add dichloromethane (B109758) (1 mL), followed by 2-nitrobenzenesulfonylhydrazide (NBSH) (20 equiv based on resin loading).

-

Add another 8 mL of dichloromethane, followed by triethylamine (1 mL).

-

Stir the suspension gently for 6–24 hours at room temperature under a nitrogen atmosphere.

-

Filter the resin and wash sequentially with dichloromethane (3x), dimethylformamide (3x), DMF/water (1:1, 3x), THF (3x), and finally dichloromethane (3x).

-

Dry the resin under vacuum before proceeding with cleavage or further steps.

Protocol 5.3: Flavin-Catalyzed Olefin Reduction[7]

Adapted from Smit et al.[7]

-

To the olefin substrate (0.5 mmol) dissolved in ethanol (B145695) (3.0 mL), add a solution of the riboflavin-derived catalyst (10 mg, 5 mol %) in ethanol (0.5 mL).

-

Add hydrazine hydrate (0.5 mL, approx. 10 mmol).

-

Stir the reaction mixture vigorously at room temperature, open to the air, for the required time (typically 4–24 hours).

-

Monitor the reaction progress by taking small aliquots, filtering them through a small plug of MgSO₄ with ethanol as the eluent, and analyzing by GC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-